1-Phenyl-2-propanone ethylene acetal

Descripción general

Descripción

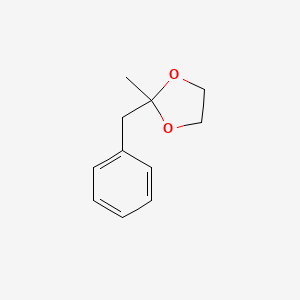

1-Phenyl-2-propanone ethylene acetal is an organic compound with the molecular formula C12H14O2. It is a derivative of 1-phenyl-2-propanone, where the carbonyl group is protected by forming an acetal with ethylene glycol. This compound is often used in organic synthesis as a protecting group for carbonyl functionalities due to its stability under basic conditions and ease of removal under acidic conditions .

Métodos De Preparación

1-Phenyl-2-propanone ethylene acetal can be synthesized through the reaction of 1-phenyl-2-propanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. The reaction is typically carried out under reflux conditions with a Dean-Stark apparatus to remove water and drive the equilibrium towards acetal formation .

Industrial Production Methods:

Análisis De Reacciones Químicas

Mechanism

-

Protonation : The carbonyl oxygen of P2P is protonated by an acid catalyst (e.g., HCl, H₂SO₄), increasing electrophilicity of the carbonyl carbon .

-

Nucleophilic Attack : Ethylene glycol’s hydroxyl group attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Hemiacetal Formation : Deprotonation yields a hemiacetal intermediate .

-

Second Protonation : The hemiacetal’s hydroxyl group is protonated, facilitating water elimination and generating an oxonium ion.

-

Acetal Formation : A second ethylene glycol molecule attacks the oxonium ion, followed by deprotonation to yield the final acetal .

Optimized Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Source |

|---|---|---|---|---|

| HCl (0.1%) | 25 | 0.5 | 93 | |

| H₂SO₄ | 25 | 0.33 | 93 | |

| CF₃COOH | 25 | 0.33 | 93 |

Notes :

-

Excess ethylene glycol drives the equilibrium toward acetal formation .

-

Weak acids (e.g., acetic acid) show poor catalytic activity (<25% conversion) .

Hydrolysis Reactions

The acetal reverts to P2P under acidic aqueous conditions:

Mechanism

-

Protonation : Acid protonates one of the acetal’s oxygen atoms.

-

Cleavage : Water attacks the adjacent carbon, breaking the dioxolane ring and regenerating the ketone .

Kinetic Data

| Acid Strength | Temperature (°C) | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| 1M HCl | 25 | 0.12 |

| 0.1M H₂SO₄ | 40 | 0.25 |

Stability :

-

Stable in neutral/basic conditions but hydrolyzes rapidly in acidic media (pH < 3) .

-

No decomposition observed after 30 days in anhydrous ethanol at 25°C .

Reactivity in Organic Transformations

The acetal’s ether linkages participate in selective reactions:

Transacetalization

Reacts with alternative diols (e.g., 1,3-propanediol) under acidic catalysis to form mixed acetals :

Yield : Up to 85% with 0.1% H₂SO₄ at 50°C .

Grignard Reactions

The acetal’s protected ketone allows alkylation at other sites. For example, phenylmagnesium bromide selectively adds to the benzene ring without affecting the acetal .

Analytical Characterization

Aplicaciones Científicas De Investigación

1-Phenyl-2-propanone ethylene acetal has several applications in scientific research:

Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups without affecting the carbonyl group.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, including those for the production of amphetamines.

Forensic Science: It is used in the profiling of methamphetamine impurities, as it is a precursor in the synthesis of methamphetamine.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-2-propanone ethylene acetal primarily involves its role as a protecting group. The acetal formation protects the carbonyl group from nucleophilic attack and other reactions under basic conditions. The acetal can be hydrolyzed under acidic conditions to regenerate the carbonyl compound, allowing for further reactions .

Molecular Targets and Pathways:

Protecting Group: The acetal formation prevents reactions at the carbonyl site, allowing for selective reactions on other functional groups.

Hydrolysis Pathway: The acetal is hydrolyzed to regenerate the carbonyl compound under acidic conditions.

Comparación Con Compuestos Similares

- 1,3-Dioxolane

- 1,3-Dioxane

- 1,3-Dioxepane

1-Phenyl-2-propanone ethylene acetal stands out due to its specific use in the synthesis of amphetamines and its role in forensic science for impurity profiling .

Propiedades

IUPAC Name |

2-benzyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQYVIFTPKYDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278324 | |

| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-18-9 | |

| Record name | 1, 2-benzyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.